molecular formula C20H20N2O3S2 B2632874 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 922884-37-5

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2632874
CAS No.: 922884-37-5
M. Wt: 400.51
InChI Key: LANUQGPIRIULIB-UHFFFAOYSA-N
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Description

Compound Overview: N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a synthetic organic compound with the molecular formula C₂₀H₂₀N₂O₃S₂ and a molecular weight of 400.5 g/mol . Its structure is characterized by a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—which is substituted with acetamide and aryl groups . This specific molecular architecture incorporates key pharmacophoric elements, including the thiazole ring and substituted acetamide functionality, which are frequently explored in medicinal chemistry for their diverse biological activities . Research Significance: The thiazole moiety is a privileged structure in drug discovery due to its presence in various therapeutic agents and its ability to participate in key donor-acceptor and nucleophilic reactions . Thiazole-containing compounds are the subject of intensive preclinical and clinical investigations for a wide spectrum of pathological conditions, including but not limited to cancer, infectious diseases, and neurological disorders . The presence of both thiazole and acetamide groups in this compound makes it a valuable chemical tool for researchers developing novel bioactive molecules, particularly as a scaffold for structure-activity relationship (SAR) studies or as a building block in combinatorial chemistry . Application Note: This product is intended for non-human research applications in fields such as medicinal chemistry, chemical biology, and drug discovery. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-13-10-14(4-9-18(13)25-3)17-11-27-20(21-17)22-19(23)12-26-16-7-5-15(24-2)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANUQGPIRIULIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Thioether Formation: The thioether linkage is formed by reacting the thiazole derivative with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrothiazole derivatives.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Thiazole Derivatives in Drug Design
Thiazole compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide has been investigated for its potential as a pharmacological agent. Its structure enables it to interact with various biological targets, making it a candidate for further development in drug discovery.

Case Studies and Findings
Research has indicated that thiazole derivatives can inhibit key enzymes involved in disease pathways. For instance, thiazole-based compounds have shown promise as inhibitors of fructose-1,6-bisphosphatase, an enzyme crucial in gluconeogenesis. Inhibiting this enzyme could provide therapeutic benefits for managing diabetes and metabolic syndrome .

Antiviral Applications

Antiviral Activity
Thiazole derivatives have been recognized for their antiviral properties against several viruses, including HIV and coronaviruses. Studies have demonstrated that certain thiazole compounds exhibit significant antiviral activity by inhibiting viral replication at low micromolar concentrations .

Research Insights
For example, modifications to thiazole compounds have resulted in enhanced potency against viruses like MERS-CoV, with some derivatives achieving IC50 values as low as 0.09 μM . This highlights the potential of this compound as a lead compound for developing new antiviral therapies.

Therapeutic Applications in Metabolic Disorders

Potential Hypoglycemic Effects
The compound's structural features suggest potential applications in treating metabolic disorders such as diabetes mellitus. Research indicates that thiazole derivatives can act as hypoglycemic agents by modulating glucose metabolism .

Mechanism of Action
The proposed mechanism involves the inhibition of enzymes like fructose-1,6-bisphosphatase, which plays a significant role in gluconeogenesis. By targeting this pathway, the compound may help regulate blood sugar levels effectively.

Summary Table of Applications

Application AreaSpecific FindingsReferences
Medicinal ChemistryInhibition of fructose-1,6-bisphosphatase
Antiviral ResearchSignificant activity against HIV and coronaviruses
Metabolic DisordersPotential hypoglycemic effects

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets. The thiazole ring and the methoxy groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-methoxy-3-methylphenyl group introduces steric hindrance and lipophilicity compared to simpler 4-methoxyphenyl analogs (e.g., Compound 16). This may reduce solubility but enhance membrane permeability .
  • Heterocyclic Variations : Pyridine (Compound 1c) and benzothiazole (Compound 3f) cores alter electronic properties and bioavailability. Thiazole derivatives generally exhibit higher aromaticity, favoring rigid binding to flat enzyme pockets .
  • Synthetic Efficiency : Yields for thiazole-acetamide derivatives range from 60–86%, with piperazine-containing analogs (e.g., Compound 16) achieving higher yields due to optimized nucleophilic substitution conditions .
2.2. Functional Group Comparisons
  • Thioether vs.
  • Methoxy Substitutions: The dual methoxy groups in the target compound (vs. mono-methoxy in Compound 16) may enhance electron-donating effects, stabilizing interactions with enzymes like MMPs or CD73 .

Biological Activity

Overview

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of methoxy and methyl groups on the phenyl rings enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular Weight403.5 g/mol
XLogP3-AA3.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count7

The proposed mechanism of action for this compound includes:

  • Antimicrobial Activity : The thiazole nucleus is known to inhibit bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition leads to cell death in susceptible bacterial strains .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells. It has shown effectiveness against various cancer cell lines, including melanoma and pancreatic cancer, by disrupting cellular homeostasis and promoting cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to specific structural features:

  • Substituents on Phenyl Rings : The presence of electron-donating groups, such as methoxy groups, enhances the compound's potency against cancer cells by increasing electron density, which facilitates interactions with target proteins .
  • Thiazole Ring Modifications : Variations in the thiazole structure can significantly affect the compound's bioactivity. For instance, modifications that enhance lipophilicity or alter steric hindrance can improve cellular uptake and target specificity .

Case Studies and Research Findings

  • Antimicrobial Properties : A study demonstrated that related thiazole compounds exhibited significant antibacterial activity comparable to standard antibiotics like norfloxacin. The structure modifications influenced their efficacy against various bacterial strains .
  • Anticancer Efficacy : In vitro studies have shown that derivatives of this compound induce apoptosis in resistant cancer cell lines. One lead compound displayed an IC50 value indicating potent cytotoxicity against melanoma cells, significantly reducing tumor growth in xenograft models .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for the compound, which is crucial for its development as a therapeutic agent .

Q & A

Q. Table 1. Key Synthetic Parameters for Analog Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF or dioxaneEnhances solubility of intermediates
Temperature50–80°CMinimizes side reactions
CatalystPOCl3_3Promotes cyclization
Reaction Time6–12 hoursBalances completion vs. degradation

Q. Table 2. Pharmacological Profiling of Selected Analogs

CompoundTarget IC50_{50} (nM)Cell Line Activity (GI50_{50}, µM)Key Structural Feature
9c (4-Bromo)CD73: 12 ± 2HCT-116: 0.45Bromophenyl substitution
16 (Benzimidazole)EGFR: 85 ± 10MCF-7: 1.2Benzimidazole-thio linkage

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